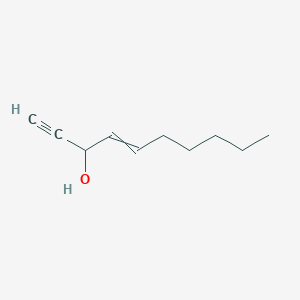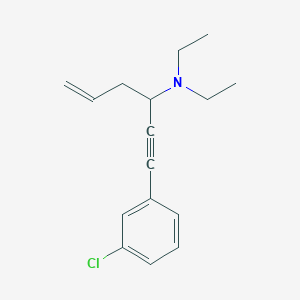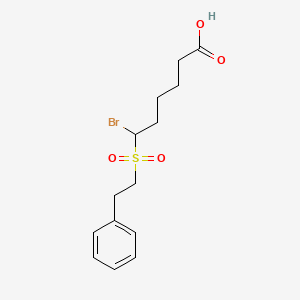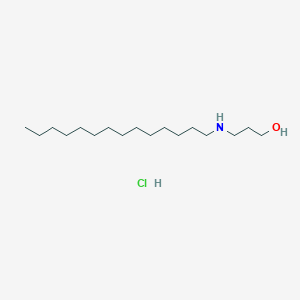
3-(Tetradecylamino)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetradecylamino)propan-1-ol;hydrochloride is a chemical compound that features a long alkyl chain attached to an amino group, which is further connected to a propanol backbone The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Amines: The initial step involves the reaction of tetradecylamine with an appropriate alkylating agent to introduce the propanol group. This can be achieved using 3-chloropropanol in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting 3-(Tetradecylamino)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(Tetradecylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
3-(Tetradecylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 3-(Tetradecylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
類似化合物との比較
Similar Compounds
- 3-(Decylamino)propan-1-ol;hydrochloride
- 3-(Dodecylamino)propan-1-ol;hydrochloride
- 3-(Hexadecylamino)propan-1-ol;hydrochloride
Uniqueness
3-(Tetradecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactant synthesis and membrane studies.
特性
CAS番号 |
88552-85-6 |
|---|---|
分子式 |
C17H38ClNO |
分子量 |
307.9 g/mol |
IUPAC名 |
3-(tetradecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H37NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-19;/h18-19H,2-17H2,1H3;1H |
InChIキー |
BQTJXMAWAWHSCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


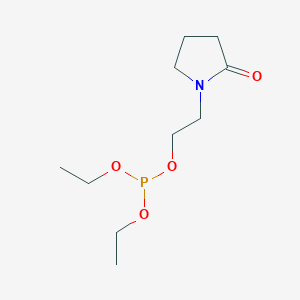
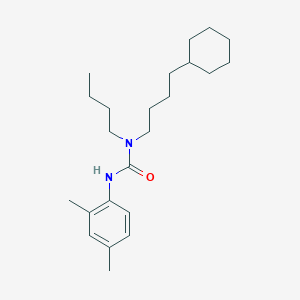
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
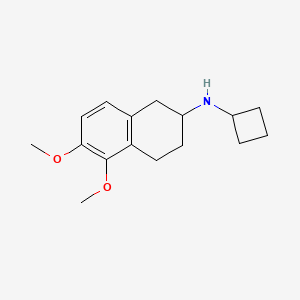
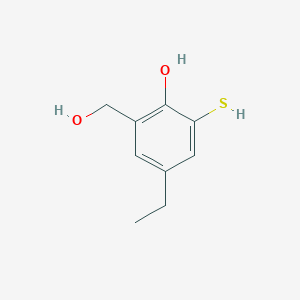
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
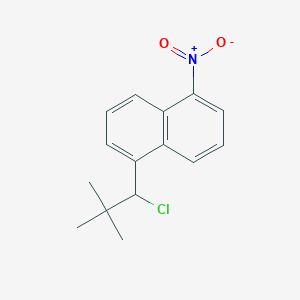
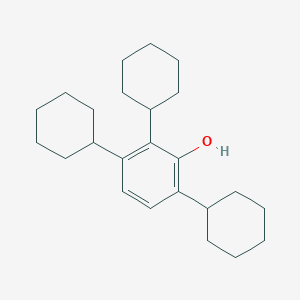
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
